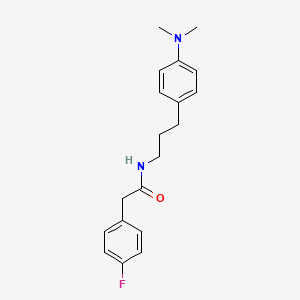
N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide” is a complex organic compound. It contains functional groups such as an amide and an aromatic ring, which are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The compound contains aromatic rings, which are planar, and an amide group, which has resonance structures that can contribute to its stability. The presence of a fluorine atom can also influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could make it soluble in polar solvents .Scientific Research Applications
Analgesic and Anti-inflammatory Potential
Research has highlighted the potential of N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide derivatives in the development of new analgesic and anti-inflammatory agents. For instance, studies have shown that certain derivatives exhibit significant analgesic, anticancer, and anti-inflammatory activities, suggesting their utility in therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014). This highlights the compound's relevance in addressing pain and inflammation, potentially leading to the development of new medications for these conditions.
Chemical Synthesis and Reactivity
The compound has been used in chemical synthesis and studies on reactivity, indicating its utility in organic chemistry research. For example, its involvement in the synthesis of novel chemical entities showcases its applicability in creating new compounds with potential pharmaceutical applications (Gong Fenga, 2007). Additionally, research on its reactions, such as the addition to norbornene, provides valuable insights into its reactivity and potential for creating complex chemical structures (Mella, Fagnoni, & Albini, 2004).
Analytical Applications
The compound and its derivatives have been explored for analytical applications, particularly in the detection and quantification of other substances. A study utilizing silylated derivatives for synthesis and structure analysis demonstrates its utility in enhancing analytical methodologies (Nikonov et al., 2016). This suggests the compound's potential role in improving analytical techniques, which could benefit various scientific disciplines, including environmental science and pharmacology.
Potential in Drug Development
The exploration of this compound in drug development is noteworthy. Research on its binding properties and interactions with biological targets, such as the translocator protein, indicates its potential in the development of diagnostic tools and therapeutic agents for neurological conditions (Golla et al., 2015). This underscores the compound's significance in advancing drug discovery and development, particularly in areas related to brain health and disease.
Future Directions
properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O/c1-22(2)18-11-7-15(8-12-18)4-3-13-21-19(23)14-16-5-9-17(20)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMRLBFCCLIDAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2896757.png)
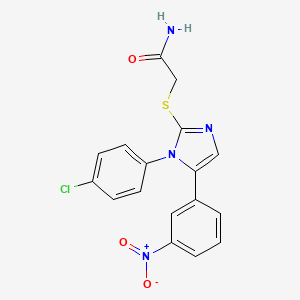

![N-{1-[(2-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2896762.png)
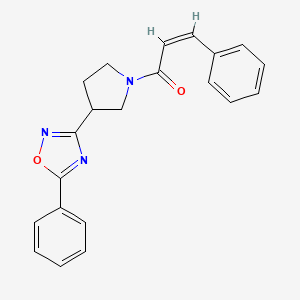
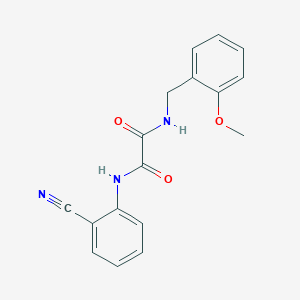


![8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-7H-purine-2,6-dione](/img/structure/B2896773.png)
![2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2896774.png)
![(Z)-ethyl 1-benzyl-2-((3-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2896775.png)
![1-(4-Fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2896776.png)
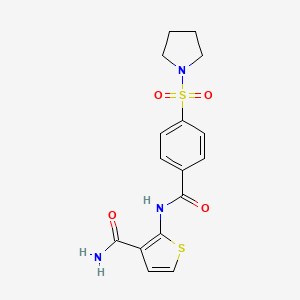
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2896779.png)